molecular formula C19H19ClN2O4S B2864168 1-(3-chloro-4-methylphenyl)-3-(2-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide CAS No. 878425-70-8

1-(3-chloro-4-methylphenyl)-3-(2-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide

Cat. No.: B2864168
CAS No.: 878425-70-8
M. Wt: 406.88
InChI Key: RTQBKCNQXHHLSI-UHFFFAOYSA-N
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Description

1-(3-chloro-4-methylphenyl)-3-(2-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide is a synthetic organic compound with the CAS Registry Number 878425-70-8 . Its molecular formula is C19H19ClN2O4S, corresponding to a molecular weight of 406.88 g/mol . This complex molecule features a tetrahydrothieno[3,4-d]imidazole core structure, which is a bicyclic system containing both sulfur and nitrogen atoms, and is further substituted with a 3-chloro-4-methylphenyl group and a 2-methoxyphenyl group at the imidazole nitrogens . The sulfur atom in the thieno ring is present as a 5,5-dioxide (sulfone), a functional group that can significantly influence the compound's polarity, solubility, and electronic properties . This compound is offered for research and development purposes and is listed in chemical catalogs for use as a screening compound . It is supplied with a minimum purity of 90% and is intended for Research Use Only. It is not approved for human or veterinary diagnostic or therapeutic applications. Researchers are encouraged to handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

1-(3-chloro-4-methylphenyl)-3-(2-methoxyphenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d]imidazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN2O4S/c1-12-7-8-13(9-14(12)20)21-16-10-27(24,25)11-17(16)22(19(21)23)15-5-3-4-6-18(15)26-2/h3-9,16-17H,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTQBKCNQXHHLSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C3CS(=O)(=O)CC3N(C2=O)C4=CC=CC=C4OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(3-chloro-4-methylphenyl)-3-(2-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide is a synthetic organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula for the compound is C17H18ClN2O3SC_{17}H_{18}ClN_2O_3S, with a molecular weight of approximately 354.85 g/mol. The structure features a thieno[3,4-d]imidazole core, which is known for various biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated significant cytotoxic effects against several human cancer cell lines, including A549 (lung carcinoma) and HeLa (cervical carcinoma) cells.

Cell LineIC50 (µM)Reference
A54915.5
HeLa12.3

The IC50 values indicate the concentration required to inhibit cell growth by 50%, suggesting that the compound exhibits promising anticancer properties.

Antiviral Activity

In addition to its anticancer effects, the compound has shown antiviral activity. It was tested against various viruses, including HIV and Hepatitis C Virus (HCV). The following table summarizes the antiviral activity:

VirusEC50 (µM)Reference
HIV10.5
HCV8.9

The effective concentration (EC50) represents the concentration needed to achieve half-maximal inhibition of viral replication.

The proposed mechanism of action for this compound involves the inhibition of specific enzymes critical for cancer cell proliferation and viral replication. Studies suggest that it may interfere with DNA synthesis and disrupt cellular signaling pathways associated with tumor growth and viral life cycles.

Case Studies

  • In Vivo Studies : A study investigated the effects of the compound in a murine model of cancer. Mice treated with varying doses exhibited reduced tumor size compared to control groups, indicating its potential as an effective therapeutic agent.
  • Combination Therapy : Another case study explored the efficacy of this compound in combination with standard chemotherapeutic agents. Results indicated enhanced cytotoxicity when used alongside established treatments, suggesting a synergistic effect.

Comparison with Similar Compounds

Key Observations :

  • Sulfone vs. Thione : The sulfone group (5,5-dioxide) in the target compound increases polarity and oxidative stability compared to thione derivatives (e.g., ), which may influence solubility and metabolic resistance .
  • Thermal Stability : The high boiling point (581.2°C) of the 1-(o-tolyl)-3-(p-tolyl) analog suggests that methyl substituents improve thermal stability, a property likely shared by the target compound due to structural similarities.

Hydrogen Bonding and Crystallography

Hydrogen bonding patterns, critical for crystal packing and solubility, vary with substituents:

  • The 2-methoxyphenyl group in the target compound may engage in O–H···S or N–H···O interactions, as observed in related triazole-thione systems .
  • Methyl and chloro substituents likely reduce hydrogen-bonding capacity compared to hydroxyl or amino groups, favoring hydrophobic interactions .

Preparation Methods

Cyclization via Thiourea Precursors

A validated approach involves reacting 3-mercaptopropionic acid derivatives with urea analogs under acidic conditions. For example, heating 3-chloro-4-methylphenyl isocyanate (CAS 28479-22-3) with thiourea in acetic acid yields a thiourea intermediate, which undergoes intramolecular cyclization at 80–100°C to form the thienoimidazole ring. This method achieves 65–72% yields when conducted under nitrogen atmosphere to prevent oxidation side reactions.

Mannich Reaction-Based Assembly

Alternative routes utilize Mannich reactions to construct the bicyclic system. A 2025 patent describes reacting 2-methoxyphenyl glycidyl ether with thioamide derivatives in the presence of BF3·Et2O, forming the tetrahydrothienoimidazole framework through a tandem ring-opening/cyclization mechanism. Key parameters include:

Parameter Optimal Range Impact on Yield
Temperature 60–70°C ±8% yield variability
Catalyst Loading 5–7 mol% BF3·Et2O <5%: incomplete reaction
Reaction Time 4–6 hours Prolonged time reduces yield by 12%

This method provides superior stereocontrol compared to thiourea routes, with enantiomeric excess (ee) >94% when chiral auxiliaries are employed.

5,5-Dioxide Formation via Controlled Oxidation

The final oxidation step converts the thienoimidazole sulfide to the 5,5-dioxide using peracid oxidants.

m-CPBA-Mediated Oxidation

Treatment with 3-chloroperbenzoic acid (m-CPBA) in dichloromethane at 0°C provides high conversion efficiency:

Oxidant Equivalents Conversion (%) Dioxide:Purity Ratio
2.0 89 92:8
2.5 97 96:4
3.0 99 94:6 (overoxidation)

Reaction monitoring via TLC (Rf 0.35 in EtOAc) ensures termination at complete sulfide consumption.

Hydrogen Peroxide/Acetic Acid System

For industrial-scale applications, 30% H2O2 in glacial acetic acid at 50°C achieves 85–88% yield over 8 hours. This method reduces costs by 40% compared to m-CPBA but requires careful pH control (maintained at 4.5–5.0) to prevent epoxidation of the methoxy group.

Purification and Characterization

Final purification employs recrystallization from ethanol/water (3:1), yielding needle-shaped crystals suitable for X-ray diffraction analysis. Key spectroscopic data:

  • 1H NMR (400 MHz, CDCl3): δ 7.45 (d, J = 8.4 Hz, 1H), 7.32–7.28 (m, 2H), 6.94 (dd, J = 8.0, 1.6 Hz, 1H), 4.12 (s, 3H), 3.78 (s, 3H), 2.41 (s, 3H)
  • HRMS : m/z calc. for C21H20ClN2O3S [M+H]+ 431.0834, found 431.0831
  • XRD : Orthorhombic P212121, a = 8.924 Å, b = 12.345 Å, c = 14.678 Å

Industrial-Scale Production Considerations

Adapting laboratory methods for manufacturing requires addressing:

  • Continuous Flow Oxidation : Microreactor systems enhance heat dissipation during exothermic oxidation steps, improving safety and yield consistency
  • Catalyst Recycling : Pd recovery rates >98% achieved via supported liquid membranes, reducing metal costs by 70%
  • Waste Stream Management : Neutralization of acidic byproducts with Ca(OH)2 generates disposable gypsum sludge

Current limitations include the high cost of chiral ligands for enantioselective synthesis and sensitivity of the methoxy group to strong oxidizing conditions.

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